molecular formula C3H6O<br>CH2=CHCH2OH<br>C3H6O B041490 Allyl alcohol CAS No. 107-18-6

Allyl alcohol

Cat. No. B041490
CAS RN: 107-18-6
M. Wt: 58.08 g/mol
InChI Key: XXROGKLTLUQVRX-UHFFFAOYSA-N
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Patent
US03960971

Procedure details

The tube described above was charged with 152 g. of magnesia catalyst (Harshaw Mg 0601 T, 1/8 in. extruded pellets). After pretreatment with methanol vapor at 200°-220°C. the tube was maintained at that temperature range while a mixture of 50 g. of allyl acetate and 150 g. of methanol was passed through over 1.5 hours. Quantitative glpc analysis of the effluent showed the presence of 9.1 g. of unconverted allyl acetate (18% recovery), 21.7 g of allyl alcohol (91% yield based on 82% conversion), 27.9 g of methyl acetate (92% yield) and the excess methanol. The allyl alcohol could be readily isolated by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
magnesia
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
91%
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[CH2:7])(=[O:3])[CH3:2]>CO>[CH2:5]([OH:4])[CH:6]=[CH2:7].[C:1]([O:4][CH3:5])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Three
Name
magnesia
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was charged with 152 g
CUSTOM
Type
CUSTOM
Details
was passed through over 1.5 hours
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
C(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles
C(C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.